molecular formula C12H10F2N2 B8653660 4-Fluoro-N2-(4-fluorophenyl)benzene-1,2-diamine

4-Fluoro-N2-(4-fluorophenyl)benzene-1,2-diamine

Cat. No. B8653660
M. Wt: 220.22 g/mol
InChI Key: HGTHSAUJBHFRFX-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

(5-Fluoro-2-nitrophenyl)-(4-fluorophenyl)amine (2.94 g, 11.76 mmol) was dissolved in EtOAc (120 mL) and the flask evacuated and flushed with nitrogen gas. 10% Pd/C (0.29 g) was added and the reaction mixture stirred at RT, under an atmosphere of hydrogen overnight. The resultant mixture was filtered through Celite® and the filtrate concentrated in vacuo to afford the title compound as an orange oil (2.67 g, 91%). 1H NMR (CDCl3, 400 MHz): δ 7.01-6.92 (2H, m), 6.87-6.68 (4H, m), 6.61 (1H, td, J=8.35, 2.79 Hz), 5.24 (1H, s), 3.46 (2H, s)
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-])=O)=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[CH:7]=1>CCOC(C)=O>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[C:5]([NH2:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC1=CC=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at RT, under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen gas
ADDITION
Type
ADDITION
Details
10% Pd/C (0.29 g) was added
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C(=CC1)N)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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